5-Dihydrobenzofuranpyrovalerone hydrochloride, commonly referred to as 5-Dihydrobenzofuranpyrovalerone, is a synthetic compound belonging to the cathinone class of stimulants. It is structurally related to other psychoactive substances, particularly 3,4-methylenedioxypyrovalerone. The chemical formula for 5-Dihydrobenzofuranpyrovalerone hydrochloride is C₁₇H₂₄ClNO₂, and it has a molar mass of approximately 309.83 g/mol . This compound has gained attention for its stimulant properties and has been sold online as a designer drug.
The specific reaction pathways and mechanisms remain largely unexplored in scientific literature.
The synthesis of 5-Dihydrobenzofuranpyrovalerone hydrochloride typically involves several steps:
Due to its classification as a designer drug, detailed synthetic procedures may not be widely published for safety and legal reasons.
5-Dihydrobenzofuranpyrovalerone hydrochloride is primarily used in research settings. Its applications include:
Several compounds share structural similarities with 5-Dihydrobenzofuranpyrovalerone hydrochloride. These include:
| Compound Name | Structure Characteristics | Primary Effects |
|---|---|---|
| 5-Dihydrobenzofuranpyrovalerone | Dihydrobenzofuran + pyrovalerone | CNS stimulant |
| 3,4-Methylenedioxypyrovalerone | Methylenedioxyphenyl + pyrovalerone | Strong CNS stimulant |
| α-Pyrrolidinopentiophenone | Pyrrolidine ring + phenyl group | CNS stimulant |
| Pyrovalerone | Simple ketone structure | CNS stimulant |
The uniqueness of 5-Dihydrobenzofuranpyrovalerone hydrochloride lies in its specific structural modifications that may influence its pharmacological profile compared to other compounds in the cathinone class. Further research is needed to elucidate these differences fully.
5-Dihydrobenzofuranpyrovalerone hydrochloride first appeared in online designer drug markets circa 2015, marketed as a “legal high” alternative to regulated stimulants such as MDPV and α-PVP. Its rapid identification by European monitoring agencies, including its classification as an illegal substance in Sweden by January 2016, underscores the transient nature of synthetic cathinone availability in response to legislative changes. The compound’s distribution through unregulated online platforms highlights the challenges faced by regulatory bodies in tracking structurally novel analogs, particularly those with minor substitutions that evade existing analogue statutes.
The temporal overlap between the decline of first-generation pyrovalerones (e.g., MDPV) and the rise of 5-dihydrobenzofuranpyrovalerone hydrochloride suggests a deliberate effort by clandestine laboratories to exploit structural loopholes. Analytical reports from seized samples indicate that the hydrochloride salt form dominated distribution channels, likely due to its stability and solubility compared to freebase counterparts.
The molecular architecture of 5-dihydrobenzofuranpyrovalerone hydrochloride reveals critical similarities and divergences from prototypical pyrovalerone derivatives. As illustrated in Table 1, the compound retains the pyrrolidine ring and α-pyrrolidinovalerophenone backbone characteristic of MDPV and α-PVP but replaces the 3,4-methylenedioxyphenyl group with a dihydrobenzofuran substituent. This substitution reduces steric hindrance while introducing partial saturation in the aromatic system, potentially altering electron distribution and transporter affinity.
Table 1: Structural Comparison of 5-Dihydrobenzofuranpyrovalerone Hydrochloride, MDPV, and α-PVP
| Feature | 5-Dihydrobenzofuranpyrovalerone | MDPV | α-PVP |
|---|---|---|---|
| Aromatic Substituent | Dihydrobenzofuran | 3,4-Methylenedioxyphenyl | Phenyl |
| Pyrrolidine Position | β-Keto group | β-Keto group | β-Keto group |
| α-Carbon Chain | Pentyl | Pentyl | Pentyl |
| Salt Form | Hydrochloride | Hydrochloride | Hydrochloride |
This structural modification places 5-dihydrobenzofuranpyrovalerone hydrochloride in a hybrid category, blending features of traditional pyrovalerones with benzofuran-based cathinones. The dihydrobenzofuran moiety introduces conformational constraints that may influence binding to the dopamine transporter compared to fully aromatic systems.
5-Dihydrobenzofuranpyrovalerone hydrochloride belongs to a growing family of benzofuran-substituted cathinones, which includes compounds such as 6-APB (benzofury) and 5-MAPDB. These derivatives share a common benzofuran core but vary in alkyl chain length and substituent positioning. Comparative pharmacological studies reveal that benzofuran substitution patterns significantly impact monoamine transporter selectivity, with 5-substituted analogs like 5-dihydrobenzofuranpyrovalerone demonstrating preferential inhibition of the dopamine transporter over the serotonin transporter.
In vitro assays using transfected HEK293 cells have shown that benzofuran cathinones exhibit a wide range of dopamine transporter/serotonin transporter inhibition ratios (DAT/SERT ratios). For instance, 6-APB displays a DAT/SERT ratio of approximately 5:1, whereas 5-dihydrobenzofuranpyrovalerone hydrochloride’s ratio exceeds 100:1, aligning it closer to traditional psychostimulants like cocaine. This disparity underscores the critical role of substituent placement in modulating pharmacological activity.
The integration of dihydrobenzofuran into cathinone frameworks represents a strategic compromise between metabolic stability and receptor affinity. Unlike fully saturated tetrahydrofuran rings, the dihydro configuration preserves partial aromaticity, potentially enhancing π-π interactions with transporter proteins while mitigating oxidative degradation pathways common in fully unsaturated systems.
Illicit synthesis of 5-DBFPV HCl typically involves modular modifications of established cathinone production methods. The core structure combines a dihydrobenzofuran ring with a pyrrolidine-substituted pentanone chain. A common route begins with 1-(2,3-dihydrobenzofuran-5-yl)pentan-1-one, which undergoes α-alkylation using pyrrolidine in the presence of a Lewis acid catalyst [1] [3]. Gas-phase reactions under reduced pressure (40–60°C) yield the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt [3].
Alternative pathways exploit precursor diversification. For example, substituting dihydrobenzofuran-5-carbaldehyde with brominated analogs (e.g., 5-bromo-2,3-dihydrobenzofuran) enables nucleophilic substitution with pyrrolidine, followed by oxidation of the resultant secondary alcohol to the ketone [5]. This method avoids controlled intermediates but introduces impurities detectable via high-resolution mass spectrometry (HRMS) [3].
| Reagent | Role | Typical Purity (Illicit) |
|---|---|---|
| Pyrrolidine | Nitrogen source | 70–85% |
| Dihydrobenzofuran-5-yl ketone | Core scaffold precursor | 60–75% |
| Hydrochloric acid (37%) | Salt formation | Technical grade |
Critical intermediates in 5-DBFPV HCl synthesis include 1-(2,3-dihydrobenzofuran-5-yl)pentan-1-one and α-pyrrolidinopentanophenone. The former is synthesized via Friedel-Crafts acylation of dihydrobenzofuran with valeroyl chloride, though illicit labs often substitute valeroyl chloride with cheaper glutaric anhydride, leading to byproducts like 5-(2-oxopentyl)dihydrobenzofuran-2-carboxylic acid [3] [5].
The pyrrolidine incorporation step is a bottleneck. Impure pyrrolidine (common in clandestine settings) yields N-alkylated byproducts, such as N-methylpyrrolidine derivatives, which can be identified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) through characteristic fragment ions at m/z 98 and 84 [3].
Analytical characterization of 5-DBFPV HCl is complicated by UV-induced artifacts and structural isomers. Supercritical fluid chromatography (SFC) coupled with UV detection has revealed that exposure to UV light (254 nm) generates artifacts through decarboxylation or nitration [4]. For instance, 5-DBFPV HCl’s molecular ion ([M+H]⁺ m/z 274.1805) may artifactually shift to m/z 302.1747 under prolonged UV exposure, mimicking a nitro-substituted analog [3] [4].
Isomeric differentiation focuses on ring substitution patterns. Nuclear magnetic resonance (NMR) spectroscopy distinguishes 5-DBFPV HCl from its 6- and 7-dihydrobenzofuran isomers via aromatic proton splitting patterns: the 5-substituted isomer shows a singlet for H-4 and H-6 protons (δ 7.25–7.35 ppm), while 6- and 7-substituted analogs exhibit doublets [3].
| Compound | Precursor Ion ([M+H]⁺) | Key Fragments (m/z) |
|---|---|---|
| 5-DBFPV HCl | 274.18 | 98.1, 84.1, 161.2 |
| 6-Dihydrobenzofuran isomer | 274.18 | 98.1, 84.1, 149.3 |
| 7-Dihydrobenzofuran isomer | 274.18 | 98.1, 84.1, 137.4 |
Ion mobility spectrometry (IMS) further resolves isomers by exploiting differences in collision cross-section (CCS) values. For example, 5-DBFPV HCl exhibits a CCS of 145 Ų, whereas the 6-substituted isomer measures 138 Ų [3].
While 5-Dihydrobenzofuranpyrovalerone hydrochloride exhibits primary activity at the dopamine transporter, it also interacts with norepinephrine and serotonin transporters, albeit with lower affinity. Studies on related pyrovalerone cathinones demonstrate moderate inhibition of norepinephrine transporters, contributing to increased norepinephrine levels and sympathomimetic effects [2] [4]. Interaction with serotonin transporters is generally weaker, with minimal serotonin reuptake inhibition observed at pharmacologically relevant concentrations, which differentiates it from more serotonergic compounds such as para-substituted amphetamines [4] [3].
The dynamics of transporter interaction involve competitive inhibition, where 5-Dihydrobenzofuranpyrovalerone hydrochloride binds to the transporter binding sites, blocking the reuptake of neurotransmitters and thereby increasing their extracellular concentrations. This mechanism is consistent across dopamine and norepinephrine transporters, with a higher potency and efficacy at dopamine transporters.
Unlike some substituted cathinones that act as substrates inducing neurotransmitter release, 5-Dihydrobenzofuranpyrovalerone hydrochloride primarily functions as a reuptake inhibitor rather than a releaser. Research on structurally related benzofurans and pyrovalerones indicates that these compounds induce minimal neurotransmitter release compared to classic releasers [3]. Instead, they block transporter-mediated uptake, leading to accumulation of dopamine and norepinephrine in the synaptic cleft.
This selective reuptake inhibition results in potent stimulant effects without the pronounced serotonin release seen in entactogenic agents. Behavioral and neurochemical studies in model systems show that pyrovalerone derivatives decrease dopamine receptor D1 expression and alter locomotor activity, consistent with elevated dopamine signaling through transporter inhibition rather than release [5].
| Neurotransmitter | Release Induction Efficacy | Mechanism |
|---|---|---|
| Dopamine | Low to negligible | Reuptake inhibition |
| Norepinephrine | Low to moderate | Reuptake inhibition |
| Serotonin | Negligible | Minimal interaction |
Computational approaches have been applied to model the binding interactions of pyrovalerone derivatives, including 5-Dihydrobenzofuranpyrovalerone hydrochloride, within transporter binding pockets. Structure-based modeling using homology models of human dopamine and norepinephrine transporters reveals that the pyrrolidine ring and benzofuran moiety contribute to high-affinity binding through hydrophobic and π-π stacking interactions within the transporter’s central binding site [6].
Molecular docking studies suggest that the dihydrobenzofuran group enhances binding stability by fitting into hydrophobic pockets adjacent to the substrate recognition site, while the pyrovalerone backbone interacts with key residues responsible for transporter conformational changes. These interactions stabilize the transporter in an outward-facing conformation, preventing neurotransmitter reuptake.
Computational data support the observed high selectivity and potency at dopamine transporters and provide a structural rationale for the minimal serotonin transporter affinity. Such insights facilitate the rational design of selective transporter inhibitors based on the 5-Dihydrobenzofuranpyrovalerone scaffold.